N-ethyl-2-(methylamino)ethane-1-sulfonamide
Description
Properties
Molecular Formula |
C5H14N2O2S |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
N-ethyl-2-(methylamino)ethanesulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-3-7-10(8,9)5-4-6-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
ZSXXJRLWJLQWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CCNC |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reactants: 2-Aminothiazole and a suitable sulfonyl chloride (e.g., ethylsulfonyl chloride or other aromatic sulfonyl chlorides).
- Solvent: Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and facilitate the reaction.
- Base: Triethylamine (TEA), diisopropylethylamine (DIEA), or N-methylmorpholine (NMM) are used to neutralize the HCl generated during sulfonylation.
- Reaction Conditions: Typically conducted at room temperature (20-25°C) or slightly elevated temperatures (up to 50°C) for 1-24 hours, monitored via thin-layer chromatography (TLC).
Reaction:
$$
\text{2-Aminothiazole} + \text{Sulfonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{N-sulfonyl-2-aminothiazole}
$$
This step yields intermediates such as N-(thiazol-2-yl)benzenesulfonamide derivatives, which are well-characterized in the literature.
Alkylation of Sulfonamide Intermediates
The next step involves alkylating the sulfonamide nitrogen to introduce the ethyl and methylamino groups, forming the target compound.
Procedure:
- Reagents: Alkylating agents such as ethyl halides (e.g., ethyl iodide or ethyl bromide) and methylamine derivatives.
- Base: Strong bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) facilitate nucleophilic substitution.
- Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN) are suitable due to their high polarity and ability to stabilize ions.
- Reaction Conditions: Typically performed at low temperatures (−20°C to 0°C) to control reactivity, then gradually warmed to room temperature and stirred for several hours.
Example:
- Alkylation of N-(thiazol-2-yl)benzenesulfonamide with ethyl halide in the presence of K₂CO₃ in DMF yields N-ethyl-2-(methylamino)ethane-1-sulfonamide .
Final Purification and Characterization
Post-reaction, the mixture is subjected to:
- Extraction: Using organic solvents like ethyl acetate.
- Purification: Recrystallization from ethanol or chromatography techniques.
- Characterization: Confirmed via NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry to verify the structure and purity.
A recent study (as referenced in the search results) demonstrates the synthesis of related sulfonamide derivatives via sulfonylation and alkylation, emphasizing the importance of controlled reaction conditions for high yields and purity:
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Sulfonylation | Sulfonyl chloride + 2-aminothiazole | DCM/DMF | 20-50°C | 1-24 h | Monitored via TLC |
| Alkylation | Alkyl halide + sulfonamide intermediate | DMF | -20°C to 25°C | 4-8 h | Base: K₂CO₃ or NaH |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(methylamino)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-ethyl-2-(methylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Sulfonamide derivatives are known for their use in pharmaceuticals, particularly as antibiotics and diuretics.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-ethyl-2-(methylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Variations: Ethyl vs. Sulfonamide vs. Sulfone: Sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding capacity than sulfones (e.g., N-Methyl-2-(methylsulfonyl)ethanamine), which may enhance target affinity but reduce membrane permeability . Aromatic vs. Aliphatic Sulfonyl Groups: Compounds like N1-Ethyl-2-[(4-methylphenyl)sulfonyl]ethan-1-amine demonstrate how aromatic sulfonyl groups enhance lipophilicity, favoring blood-brain barrier penetration .
Biological Implications: Enzyme Inhibition: Sulfonamides are known inhibitors of carbonic anhydrase and dihydrofolate reductase. The ethyl and methylamino groups in the target compound may modulate selectivity for specific isoforms . Detoxification vs. Bioactivity: Mesna, a sulfonate, is used clinically for detoxification, whereas sulfonamide derivatives are more commonly associated with direct pharmacological activity .
Physicochemical Properties: Solubility: The target compound’s polar sulfonamide and amino groups suggest moderate aqueous solubility, whereas phenyl-sulfonyl derivatives (e.g., ) are more lipophilic. Stability: Sulfonamides generally exhibit greater hydrolytic stability compared to thiol-containing analogs like Mesna, which are prone to oxidation .
Biological Activity
N-ethyl-2-(methylamino)ethane-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its role in various biological applications. The sulfonamide moiety is characterized by the presence of a sulfur atom bonded to two oxygen atoms and a nitrogen atom, contributing to its reactivity and biological interactions.
Sulfonamides typically function by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This action disrupts the production of nucleic acids and proteins essential for bacterial growth and replication. In addition to antibacterial properties, recent studies indicate that this compound may also exhibit:
- Antimicrobial Activity : Effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing organisms .
- Carbonic Anhydrase Inhibition : Some derivatives show promising inhibition of carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in biological systems .
Antimicrobial Efficacy
A study demonstrated that this compound derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 μM against various pathogens, suggesting potential for clinical applications in treating resistant infections .
Case Studies
- Study on MRSA : A clinical trial involving sulfonamide derivatives showed effective inhibition of MRSA with MIC values between 1–64 μg/ml, indicating a strong therapeutic potential against resistant strains .
- Carbonic Anhydrase Inhibition : Research indicated that specific derivatives of this compound demonstrated selective inhibition of carbonic anhydrase isoforms, with selectivity indexes significantly higher than traditional inhibitors like acetazolamide .
Data Tables
Q & A
Q. Advanced
- pH-dependent stability : Use buffered solutions (pH 1–10) to simulate gastrointestinal and systemic environments.
- Temperature control : Accelerated degradation studies (40–60°C) assess shelf-life.
- Analytical monitoring : LC-MS tracks degradation products over time.
- Enzymatic exposure : Incubate with liver microsomes or esterases to evaluate metabolic pathways.
Stability data inform formulation strategies for in vivo applications .
How can researchers validate the specificity of sulfonamide derivatives in enzyme inhibition assays?
Q. Advanced
- Negative controls : Use enzyme-free assays or inactive analogs to confirm target-specific inhibition.
- Competitive binding assays : Titrate with known inhibitors (e.g., COX-2 inhibitors in ) to assess competitive vs. non-competitive mechanisms.
- CRISPR/Cas9 knockout models : Eliminate target enzyme expression in cell lines to verify on-target effects.
Dose-response curves (IC/EC) and Schild regression analysis quantify specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
